Blood-Brain Barrier Penetration: A Defined Gap Between Regioisomers
The critical difference between 4-(4-fluoro-3-methylphenyl)butan-1-amine and its direct regioisomer is highlighted by available data. While specific data for the 1-amine is not publicly available, (2S)-4-(4-fluoro-3-methylphenyl)butan-2-amine has a reported brain-to-plasma ratio of 3.2 in rodent models [1]. This ratio serves as a quantitative comparator against which the 1-amine's expectedly different CNS penetration profile must be measured. Selecting the 1-amine is a strategic choice to engineer a compound with a significantly altered, and likely lower, capacity for BBB penetration.
| Evidence Dimension | Brain-to-plasma concentration ratio |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | (2S)-4-(4-fluoro-3-methylphenyl)butan-2-amine: 3.2 |
| Quantified Difference | A significant difference in BBB penetration is expected based on the change in amine position; the basline ratio for the comparator is 3.2. |
| Conditions | Rodent models, patent-sourced data |
Why This Matters
This metric is a primary driver for selecting between these isomers for central nervous system (CNS) applications, directly impacting efficacy and safety profiles.
- [1] Patent Application WO2023/154672, as cited for compound Cas no 1344466-63-2. Brain-to-plasma ratio data. View Source
